Product packaging for Kanamycin C(Cat. No.:CAS No. 2280-32-2)

Kanamycin C

Cat. No.: B194240
CAS No.: 2280-32-2
M. Wt: 484.5 g/mol
InChI Key: WZDRWYJKESFZMB-FQSMHNGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kanamycin C is an aminoglycoside antibiotic compound used in pharmaceutical and life science research. With a molecular formula of C18H36N4O11 and a molecular weight of 484.50 g/mol , it is a stereoisomer of the more prevalent Kanamycin A, which is isolated from the bacterium Streptomyces kanamyceticus . Like other aminoglycosides, this compound is believed to exert its bactericidal effect by binding to the bacterial 30S ribosomal subunit . This binding interferes with the initiation complex and causes misreading of messenger RNA (mRNA), leading to the incorporation of incorrect amino acids into the polypeptide chain and ultimately inhibiting protein synthesis . This mechanism is effective primarily against aerobic, Gram-negative bacteria . As a component of the kanamycin complex, this compound provides a valuable reference standard and tool for researchers studying antibiotic biosynthesis, resistance mechanisms, and structure-activity relationships (SAR) within the aminoglycoside family. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36N4O11 B194240 Kanamycin C CAS No. 2280-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O11/c19-4-1-5(20)16(33-18-13(28)8(21)10(25)6(2-23)31-18)14(29)15(4)32-17-9(22)12(27)11(26)7(3-24)30-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDRWYJKESFZMB-FQSMHNGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023186
Record name Kanamycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2280-32-2
Record name Kanamycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kanamycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KANAMYCIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5286U88N7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Production Methodologies of Kanamycin C

Microbial Origin and Natural Bioproduction of Kanamycin (B1662678) C

Streptomyces kanamyceticus as the Primary Biosynthetic Strain

Streptomyces kanamyceticus is recognized as the primary microbial source responsible for the natural production of the kanamycin complex google.comoup.comsigmaaldrich.comnih.gov. This actinomycete bacterium naturally biosynthesizes a mixture of related aminoglycoside antibiotics, which includes kanamycin A, B, C, D, and X nih.govwikipedia.org. Kanamycin itself is characterized as a 4,6-disubstituted 2-deoxystreptamine-containing aminoglycoside antibiotic google.comnih.gov.

Elucidation of Enzymatic Pathways in Kanamycin C Biosynthesis

The intricate assembly of kanamycin congeners involves a series of enzymatic steps, starting from basic metabolic precursors and progressing through complex intermediate structures.

Initial Precursors and Common Biosynthetic Modules

The biosynthesis of kanamycin commences with the de novo synthesis of the core aminocyclitol structure, 2-deoxystreptamine (B1221613) (2-DOS). This core is derived from D-glucopyranose 6-phosphate through a series of enzymatic steps wikipedia.orgkoreascience.krresearchgate.net. This initial pathway for 2-DOS formation is shared with the biosynthetic routes of other aminoglycoside antibiotics, such as butirosin (B1197908) and neomycin wikipedia.org. Subsequent glycosylation steps in the pathway utilize activated sugar donors, primarily UDP-N-acetyl-α-D-glucosamine (UDP-GlcNAc) and UDP-α-D-glucose (UDP-Glc) wikipedia.orgresearchgate.netresearchgate.netbiorxiv.orgnih.gov. UDP-Kanosamine (UDP-Kns) also plays a role as a sugar donor in the process researchgate.netbiorxiv.org.

Divergent Pathways Leading to this compound and Other Kanamycins

A significant feature of the kanamycin biosynthetic pathway is its divergence, which occurs early due to the substrate promiscuity of a key glycosyltransferase. This promiscuity leads to the formation of parallel biosynthetic routes researchgate.netresearchgate.netbiorxiv.orgnih.gov. One of these branches, primarily utilizing UDP-GlcNAc, is responsible for the formation of this compound and kanamycin B wikipedia.orgbiorxiv.org. A separate branch, employing UDP-Glc, leads to the production of kanamycin D and kanamycin X wikipedia.org. Further enzymatic modifications are proposed, with evidence suggesting that kanamycin A can be synthesized from kanamycin B through the action of specific enzymes google.com. While some research indicates that kanamycin A is the predominant product due to a glycosyltransferase's preference for UDP-Glc, with UDP-GlcNAc yielding kanamycin B and C as byproducts nih.gov, other studies highlight that the glycosyltransferase KanE can accept both UDP-Glc and UDP-Kanosamine as donors biorxiv.org.

Functional Characterization of Key Biosynthetic Enzymes Specific to this compound Formation

The intricate assembly of the kanamycin complex relies on a cascade of enzymatic reactions, with glycosyltransferases playing indispensable roles in attaching the requisite sugar moieties to the core aminocyclitol structure google.comkoreascience.krresearchgate.netbiorxiv.org.

KanF : This enzyme functions as a glycosyltransferase involved in the initial stages of assembling pseudodisaccharide intermediates researchgate.netbiorxiv.org. KanF catalyzes the conversion of 2-deoxystreptamine (2-DOS) into paromamine (B1213074) when using UDP-GlcNAc as the sugar donor, and into 2'-deamino-2'-hydroxyparomamine (B1246702) when utilizing UDP-Glc researchgate.netbiorxiv.org. These pseudodisaccharides serve as substrates for subsequent enzymatic modifications researchgate.net.

KanE : KanE is another critical glycosyltransferase that mediates the formation of pseudotrisaccharide structures, which are precursors to the final kanamycin compounds researchgate.netbiorxiv.org. This enzyme demonstrates a broad substrate range, accepting various pseudodisaccharides and utilizing UDP-Glc or UDP-Kanosamine (UDP-Kns) as sugar donors biorxiv.org. Specifically, KanE is reported to catalyze the glycosylation of paromamine using UDP-Glc, leading to the formation of 3''-deamino-3''-hydroxythis compound google.com. Its activity is also associated with the synthesis of this compound and kanamycin B wikipedia.org.

Data Tables

Table 1: Key Enzymes in Kanamycin Biosynthesis and Their Proposed Roles

EnzymeProposed RoleSugar Donor(s)Substrate(s)References
KanFGlycosyltransferase (Pseudodisaccharide formation)UDP-GlcNAc, UDP-Glc2-deoxystreptamine (2-DOS) researchgate.netbiorxiv.org
KanEGlycosyltransferase (Pseudotrisaccharide formation)UDP-Glc, UDP-KnsPseudodisaccharides (e.g., paromamine) google.comresearchgate.netbiorxiv.org
KanI-KanLAminationN/APseudodisaccharides (e.g., paromamine) researchgate.netbiorxiv.org
KanJDioxygenase (Oxidative deamination)N/AKanamycin B nih.govnih.govnih.gov
KanQ / KanBDehydrogenase / AminotransferaseN/AGlcN moiety (introduction of C-6-NH₂) nih.gov

Table 2: Key Precursors and Sugar Donors in Kanamycin Biosynthesis

Precursor/ComponentOrigin/TypeRoleReferences
2-deoxystreptamine (2-DOS)Aminocyclitol coreBiosynthesized from D-glucopyranose 6-phosphate wikipedia.orgkoreascience.krresearchgate.net
D-glucopyranose 6-phosphateCarbohydratePrecursor for 2-DOS wikipedia.org
UDP-N-acetyl-α-D-glucosamine (UDP-GlcNAc)Sugar NucleotideSugar donor for glycosylation wikipedia.orgresearchgate.netresearchgate.netbiorxiv.orgnih.gov
UDP-α-D-glucose (UDP-Glc)Sugar NucleotideSugar donor for glycosylation google.comwikipedia.orgresearchgate.netresearchgate.netbiorxiv.orgnih.gov
UDP-Kanosamine (UDP-Kns)Sugar NucleotideSugar donor for glycosylation researchgate.netbiorxiv.org

List of Compound Names:

this compound

Kanamycin A

Kanamycin B

Kanamycin D

Kanamycin X

2-deoxystreptamine (2-DOS)

D-glucopyranose 6-phosphate

UDP-N-acetyl-α-D-glucosamine (UDP-GlcNAc)

UDP-α-D-glucose (UDP-Glc)

UDP-Kanosamine (UDP-Kns)

Paromamine

2'-deamino-2'-hydroxyparomamine

3''-deamino-3''-hydroxythis compound

Molecular Mechanisms of Kanamycin C Action on Bacterial Ribosomes

Kanamycin (B1662678) C Binding to the Bacterial 30S Ribosomal Subunit

The interaction of Kanamycin C with the 30S ribosomal subunit is a highly specific process, involving key components of both the ribosomal RNA (rRNA) and ribosomal proteins. This targeted binding is fundamental to its mechanism of action.

Identification of Specific Interaction Sites on 16S Ribosomal RNA (e.g., A1408, G1491)

The core of this compound's interaction with the ribosome lies within the 16S rRNA, a major component of the 30S subunit. The binding site is located in a region of helix 44 known as the decoding A site. asm.org Critical to this interaction are specific nucleotides, particularly A1408 and G1491 (using Escherichia coli numbering). asm.orgcreative-diagnostics.com

Ring I of the this compound molecule inserts itself into the A site helix, where it stacks against the guanine (B1146940) base of G1491. asm.orgrcsb.org This stacking interaction is a crucial stabilizing force. Furthermore, this compound forms hydrogen bonds with the adenine (B156593) base of A1408. asm.orgrcsb.org These specific interactions with A1408 and G1491 are essential for the proper positioning of the antibiotic within the binding pocket, which in turn is necessary for its inhibitory activity. asm.org The binding of this compound at this site displaces two universally conserved nucleotides, A1492 and A1493, causing them to bulge out. rcsb.orgresearchgate.net This conformational change is a key aspect of how the antibiotic interferes with the ribosome's function.

Elucidation of this compound-Mediated Protein Synthesis Inhibition

The binding of this compound to the ribosomal A site triggers a series of events that severely impair the process of protein synthesis, leading to the production of non-functional or toxic proteins and ultimately, cell death.

Interference with Messenger RNA Decoding and Translational Fidelity

A primary consequence of this compound binding is the misreading of the mRNA codon by the transfer RNA (tRNA). drugbank.comwikipedia.org The antibiotic's presence in the A site distorts its structure, leading to incorrect pairing between the codon on the mRNA and the anticodon of the incoming aminoacyl-tRNA. creative-diagnostics.com This results in the incorporation of wrong amino acids into the growing polypeptide chain. drugbank.comwikipedia.org The accumulation of these aberrant proteins disrupts cellular function. Furthermore, this interference with the decoding process disrupts translational fidelity, a critical aspect of accurate protein synthesis. mdpi.com

Impact on Translation Initiation, Elongation, and Termination

The inhibitory effects of this compound extend across all three major stages of protein synthesis: initiation, elongation, and termination. creative-diagnostics.com

Initiation: this compound can interfere with the formation of the translation initiation complex, which consists of the 30S subunit, mRNA, and the initiator fMet-tRNA. drugbank.comcreative-diagnostics.com This blockage prevents the ribosome from starting the translation process altogether. creative-diagnostics.com

Elongation: During elongation, this compound's presence in the A site physically obstructs the binding of the correct aminoacyl-tRNA, thereby hindering the addition of amino acids to the polypeptide chain. creative-diagnostics.comubc.ca It also inhibits the translocation step, where the ribosome moves along the mRNA to read the next codon. researchgate.netmdpi.com This leads to a stall in protein synthesis.

Termination: The antibiotic also disrupts the termination of translation. It can prevent the recognition of stop codons (UAA, UAG, UGA) by release factors, causing the ribosome to stall on the mRNA and leading to the formation of non-functional polyribosomes. creative-diagnostics.com

Comparison of this compound Ribosomal Binding with Other Aminoglycosides

This compound belongs to the 4,6-disubstituted 2-deoxystreptamine (B1221613) class of aminoglycosides, which also includes Kanamycin A, Kanamycin B, and gentamicin (B1671437). asm.orgembopress.org While all these antibiotics target the ribosomal A site, subtle structural differences lead to variations in their binding and activity.

The key difference between this compound and Kanamycin B lies in the substituent at the 6' position of ring I. This compound has a hydroxyl (-OH) group at this position, whereas Kanamycin B has an amino (-NH2) group. asm.orgcreative-diagnostics.com This seemingly minor change has a significant impact on activity. The replacement of the 6'-amino group with a 6'-hydroxyl group generally diminishes the antibacterial activity against prokaryotic ribosomes. asm.org

In contrast, aminoglycosides of the neomycin class, which are 4,5-disubstituted, also bind to the A site. For example, paromomycin (B158545) and neomycin have a similar "neamine" core to this compound and Kanamycin B, respectively. asm.org However, the substitution of the 6'-NH2 group in neomycin with a 6'-OH group to form paromomycin has a much smaller effect on its inhibitory activity on bacterial ribosomes compared to the analogous change from Kanamycin B to this compound. asm.org

Interestingly, aminoglycosides with a 6'-hydroxyl group, like this compound, tend to be more effective inhibitors of eukaryotic protein synthesis compared to their 6'-amino counterparts. asm.org

Interactive Data Table: Key Interaction Sites of this compound

ComponentInteraction SiteType of InteractionReference
16S rRNAA1408Hydrogen Bonding asm.org, creative-diagnostics.com
16S rRNAG1491Stacking Interaction asm.org, creative-diagnostics.com
Ribosomal ProteinS12Direct Binding drugbank.com

Interactive Data Table: Effects of this compound on Translation

Translation StageEffect of this compoundReference
InitiationInterference with initiation complex formation drugbank.com, creative-diagnostics.com
ElongationmRNA misreading, inhibition of aminoacyl-tRNA binding, translocation blockage drugbank.com, creative-diagnostics.com, mdpi.com
TerminationPrevention of stop codon recognition creative-diagnostics.com

Ancillary Molecular Effects of this compound in Bacterial Cells

Beyond its primary action on the ribosome, the bactericidal activity of Kanamycin is amplified by secondary effects on other cellular structures and processes. creative-diagnostics.com These ancillary mechanisms contribute significantly to its potency as an antibiotic. Research into the broader Kanamycin complex, of which this compound is a component, has revealed two critical ancillary effects: the disruption of the bacterial cell membrane and the induction of oxidative stress through the production of reactive oxygen species. creative-diagnostics.comresearchgate.net

Disruption of Bacterial Cell Membrane Integrity and Ion Leakage

Kanamycin instigates a breakdown of the bacterial cell membrane's integrity. creative-diagnostics.com This process is linked to the primary effect of the antibiotic on protein synthesis. The production of mistranslated, nonfunctional, or toxic peptides, caused by Kanamycin's interference with the ribosome, leads to the incorporation of these aberrant proteins into the cell membrane. ubc.cadrugbank.com This compromises the membrane's structure, creating pores that disrupt its selective permeability. creative-diagnostics.comubc.ca

The loss of membrane integrity results in a collapse of the membrane potential and allows for the leakage of essential intracellular ions, such as potassium (K+) and magnesium (Mg2+). creative-diagnostics.com Furthermore, Kanamycin can interact with the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, which increases membrane permeability and facilitates a self-enhanced uptake of the drug into the cell. creative-diagnostics.com Studies have shown that other compounds, like sanguinarine, can synergistically enhance the antibacterial action of Kanamycin by further disrupting the integrity and increasing the permeability of the bacterial membrane. researchgate.net

Table 1: Research Findings on Kanamycin-Induced Membrane Disruption

Finding Organism Studied Implication Reference
Induces loss of cell membrane integrity due to insertion of misfolded proteins. Escherichia coli Compromised membrane function and increased permeability. ubc.ca
Causes collapse of membrane potential and leakage of K+ and Mg2+ ions. General Bacteria Loss of essential ions and disruption of cellular homeostasis. creative-diagnostics.com
Binds to outer membrane lipopolysaccharide (LPS), increasing permeability. General Bacteria Self-enhanced uptake of the antibiotic into the cell. creative-diagnostics.com
Synergistic effect with sanguinarine, which disrupts membrane integrity. Escherichia coli Enhanced antibacterial efficacy through increased membrane permeability. researchgate.net

Activation of Bacterial Reactive Oxygen Species Production

A significant ancillary effect of Kanamycin is the stimulation of reactive oxygen species (ROS) production within bacterial cells. creative-diagnostics.com ROS, such as superoxide (B77818) anions (⋅O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH-), are highly reactive molecules that can cause widespread damage to cellular components. frontiersin.org The generation of these radicals is considered a common killing mechanism for bactericidal antibiotics. nih.gov

The exposure of bacteria to Kanamycin leads to an increase in hydroxyl radical production. frontiersin.org This oxidative stress results in damage to DNA and a depletion of the cell's energy resources. creative-diagnostics.com The process can be enhanced by certain metabolites; for instance, exogenous alanine (B10760859) has been shown to facilitate Kanamycin's killing of antibiotic-resistant bacteria by increasing Kanamycin uptake and promoting even greater ROS production. frontiersin.org This is partly achieved by repressing the transcription of genes that regulate antioxidant enzymes, such as oxyR. frontiersin.org Conversely, the ROS scavenger thiourea (B124793) can attenuate the bactericidal efficacy of Kanamycin by reducing the levels of these damaging radicals. nih.govfrontiersin.org The combination of Kanamycin with certain alkaloids, such as sanguinarine, has also been observed to increase ROS production, leading to cell wall damage in resistant E. coli strains. researchgate.net

Table 2: Research Findings on Kanamycin-Induced ROS Production

Finding Observation Modulating Factor Reference
Activates the production of ROS. Leads to DNA damage and depletion of energy resources. - creative-diagnostics.com
Increases the production of hydroxyl radicals. Exaggerated in the presence of alanine. Alanine frontiersin.org
Synergistic effect with sanguinarine. Increased ROS production leads to cell wall damage in resistant E. coli. Sanguinarine researchgate.net
Bactericidal effect is reduced by ROS scavengers. Thiourea treatment decreased the mutation rate and slowed resistance development. Thiourea nih.govfrontiersin.org
Represses antioxidant function genes. Alanine treatment decreased the transcription of the master regulator oxyR. Alanine frontiersin.org

Molecular Basis of Kanamycin C Resistance in Bacterial Pathogens

Enzymatic Modification of Kanamycin (B1662678) C by Bacterial Enzymes

Enzymatic modification is the most prevalent mechanism of resistance against aminoglycoside antibiotics, including Kanamycin C. mdpi.comtamu.edu Bacteria produce enzymes that attach a chemical group—specifically an acetyl, phosphate (B84403), or nucleotidyl group—to the this compound molecule. creative-diagnostics.comnih.gov This chemical alteration sterically hinders the antibiotic, preventing it from binding effectively to its ribosomal target and thereby rendering it inactive. creative-diagnostics.comwikipedia.org

Aminoglycoside Acetyltransferases (AACs) are a major family of enzymes that confer resistance by catalyzing the transfer of an acetyl group from a donor, acetyl-coenzyme A (acetyl-CoA), to an amino group on the this compound molecule. asm.orgasm.orgacademie-sciences.fr The AAC family is extensive and is subclassified based on the specific amino group that is acetylated on the aminoglycoside scaffold. asm.orgacademie-sciences.fr

Several subfamilies of AACs have been identified that can modify aminoglycosides. While many studies focus on Kanamycin A or B, the mechanisms are often applicable to this compound. For instance, AAC(3) enzymes acetylate the 3-amino group, and AAC(2') enzymes act on the 2'-amino group. asm.orgnih.gov The fact that this compound can be acetylated while Kanamycin A may not be by certain enzymes suggests that the 2'-amino group is a key site for modification. pnas.org

Table 1: Aminoglycoside Acetyltransferase (AAC) Subfamilies Acting on Kanamycins

Enzyme SubfamilyModification SiteMechanismReference
AAC(3)3-amino groupTransfers an acetyl group from acetyl-CoA to the 3-NH₂ group of the 2-deoxystreptamine (B1221613) ring. nih.gov
AAC(2')2'-amino groupTransfers an acetyl group from acetyl-CoA to the 2'-NH₂ group on the aminosugar ring. pnas.org
AAC(6')6'-amino groupModifies the 6'-amino group on the aminoglycoside. While this compound has a 6'-OH group and is not a direct substrate, it can bind to some AAC(6') enzymes. nih.govmicrobialcell.com

The enzymatic addition of an acetyl group by an AAC enzyme to a crucial amino group on this compound leads to its inactivation. This modification prevents the antibiotic from binding to its target within the bacterial ribosome. creative-diagnostics.com For example, the enzyme AAC(3)-V has been shown to inactivate Kanamycin A by acetylating the 3-N position. nih.gov Similarly, studies on gentamicin (B1671437) C1a, which is structurally related to this compound, indicate that acetylation occurs on the 2'-amino group of the aminosugar ring. pnas.org This modification introduces steric bulk and alters the charge distribution of the antibiotic, drastically reducing its affinity for the A-site on the 16S rRNA of the 30S ribosomal subunit. mdpi.com

X-ray crystallography has provided significant insights into how kanamycin variants bind to AAC enzymes. Although this compound possesses a hydroxyl group at the 6' position instead of an amino group, making it a non-substrate for AAC(6') enzymes, its binding has been studied in abortive complexes. nih.govmicrobialcell.commicrobialcell.com The crystal structure of AAC(6')-Ib in a complex with acetyl-CoA and this compound (PDB code: 1V0C) reveals that this compound does bind to the enzyme's active site. nih.govnih.govmicrobialcell.com In this structure, the this compound molecule occupies the same general position as substrate aminoglycosides. microbialcell.com The 6'-hydroxyl oxygen atom of this compound is positioned approximately 2.2 Å from the acetyl carbon of acetyl-CoA, a position that would be ideal for nucleophilic attack if it were an amino group. nih.govmicrobialcell.commicrobialcell.com This demonstrates how the enzyme's active site is structured to bind the kanamycin scaffold, even if it cannot catalyze the reaction on the C variant. Superposition studies show that this compound binds to AAC(6')-Ib in a similar conformation to how Kanamycin A binds to related enzymes like AAC(6')-Im. microbialcell.com

Aminoglycoside Phosphotransferases (APHs), also known as aminoglycoside kinases, constitute the second major family of modifying enzymes. nih.govigi-global.com These enzymes inactivate this compound by catalyzing the ATP-dependent phosphorylation of a hydroxyl group on the antibiotic. wikipedia.orgnih.govfrontiersin.org This addition of a negatively charged phosphate group dramatically reduces the antibiotic's binding affinity for the negatively charged rRNA target due to electrostatic repulsion and steric hindrance. wikipedia.org

The APH family is diverse and classified into several subfamilies based on the position of the hydroxyl group they modify. igi-global.comfrontiersin.org The most clinically significant subfamily is APH(3'), which targets the 3'-hydroxyl group present on 4,6-disubstituted aminoglycosides like this compound. asm.orgnih.govucl.ac.be Other subfamilies, such as APH(2''), are also prevalent and phosphorylate the 2''-hydroxyl group. nih.govnih.govnih.gov

Table 2: Aminoglycoside Phosphotransferase (APH) Subfamilies Acting on Kanamycins

Enzyme SubfamilyModification SiteMechanismReference
APH(3')3'-hydroxyl groupTransfers the γ-phosphate from ATP to the 3'-OH group. This is a primary mechanism of resistance to kanamycins. wikipedia.orgasm.orgnih.gov
APH(2'')2''-hydroxyl groupTransfers a phosphate group from a nucleotide triphosphate (ATP or GTP) to the 2''-OH group. nih.govnih.govresearchgate.net

The primary site of modification for the most common phosphotransferases, the APH(3') subfamily, is the 3'-hydroxyl group on the this compound molecule. wikipedia.orgasm.orgucl.ac.be The enzyme APH(3')-IIIa, for example, is known to phosphorylate this site on Kanamycin A. embopress.org The catalytic mechanism involves an aspartate residue (Asp190 in APH(3')-IIIa) acting as a catalytic base. sci-hub.seembopress.org The transfer of the bulky, negatively charged phosphate group from ATP to this hydroxyl group disrupts the critical hydrogen bonding interactions between the antibiotic and the decoding region of the 16S rRNA. nih.gov This modification effectively neutralizes the antibiotic's ability to interfere with protein synthesis. wikipedia.org Similarly, APH(2'') enzymes phosphorylate the 2''-hydroxyl group, which also leads to inactivation. nih.govnih.gov

The third family of inactivating enzymes is the Aminoglycoside Nucleotidyltransferases (ANTs), also known as adenylyltransferases. asm.orgfrontiersin.org These enzymes catalyze the transfer of an adenyl group (AMP) from an ATP donor to a hydroxyl group on the this compound molecule. mdpi.comtamu.edufrontiersin.org Like phosphorylation, this modification adds significant bulk to the antibiotic, preventing it from binding to its ribosomal target. mdpi.com

ANT enzymes are classified based on their site of action. nih.govfrontiersin.org The ANT(4') subfamily is clinically relevant and targets the 4'-hydroxyl group of various aminoglycosides, including this compound. mdpi.comnih.gov Another important subfamily is ANT(2''), which adenylates the 2''-hydroxyl group. mdpi.comnih.gov

Table 3: Aminoglycoside Nucleotidyltransferase (ANT) Subfamilies Acting on Kanamycins

Enzyme SubfamilyModification SiteMechanismReference
ANT(4')4'-hydroxyl groupTransfers an adenyl group from ATP to the 4'-OH group, conferring resistance to kanamycins and other aminoglycosides. mdpi.comtamu.edunih.gov
ANT(2'')2''-hydroxyl groupTransfers an adenyl group from ATP to the 2''-OH group, affecting 4,6-disubstituted aminoglycosides. mdpi.comnih.govfrontiersin.org

Aminoglycoside Nucleotidyltransferases (ANTs) and Their Subfamilies

Ribosomal Target Site Alterations Conferring this compound Resistance

Alterations in the 16S ribosomal RNA (rRNA), a key component of the 30S ribosomal subunit and the binding site for aminoglycosides, can also confer resistance to this compound. These alterations, typically point mutations, reduce the binding affinity of the antibiotic to its target, thereby rendering it ineffective. nih.govasm.org

Mutations within the A-site of the 16S rRNA, specifically in helix 44 which forms the decoding center, are a well-established mechanism of high-level resistance to this compound. nih.govresearchgate.net Several key mutations have been identified in clinical isolates and generated in vitro:

A1408G (E. coli numbering): This is one of the most significant mutations conferring high-level resistance to kanamycin and other 4,6-disubstituted aminoglycosides. nih.govpsu.edunih.govethz.ch The adenine (B156593) at position 1408 forms a critical pseudo-base pair with ring I of the kanamycin molecule. nih.govethz.ch The substitution to guanine (B1146940) disrupts this interaction, significantly reducing the antibiotic's binding affinity. nih.govnih.gov This mutation has been identified in various bacteria, including Mycobacterium species and E. coli. asm.orgnih.govpsu.edu In M. tuberculosis, the homologous mutation is A1400G. nih.govasm.orgbrieflands.comnih.gov

G1491A/C: Mutations at position 1491 also impact kanamycin binding. The guanine at this position normally engages in a stacking interaction with ring I of the antibiotic. ethz.ch While G1491A and G1491C mutations can confer resistance, the level of resistance is often less pronounced compared to the A1408G mutation for certain aminoglycosides. researchgate.netnih.gov

A1400G (M. tuberculosis numbering): As mentioned, this mutation in M. tuberculosis corresponds to A1408G in E. coli and is a primary cause of high-level resistance to kanamycin and amikacin (B45834) in clinical isolates. nih.govpsu.edubrieflands.comnih.gov Studies have shown that this single point mutation is present in a majority of high-level kanamycin-resistant M. tuberculosis strains. psu.edunih.gov

Other mutations, such as T1406A and C1409T, have also been identified in kanamycin-resistant M. abscessus. oup.com The dominance or recessiveness of these resistance mutations can vary. oup.com

Table 1: Key 16S rRNA Mutations and their Effect on this compound Resistance

Mutation (E. coli numbering) Homologous Mutation in M. tuberculosis Consequence for this compound Binding Level of Resistance
A1408G A1400G Disrupts a crucial pseudo-base pair with ring I of kanamycin. nih.govnih.govethz.ch High-level nih.govpsu.edu
G1491A G1483A Alters stacking interaction with ring I. ethz.ch Moderate researchgate.netnih.gov

| G1491C | G1483C | Alters stacking interaction with ring I. researchgate.net | Moderate researchgate.netnih.gov |

Mutations in genes encoding ribosomal proteins, which are integral components of the ribosome structure, can also lead to antibiotic resistance. The rpsL gene encodes the ribosomal protein S12. asm.orgmdpi.com Mutations in rpsL are primarily associated with resistance to streptomycin. asm.orgtuberktoraks.org However, some studies have investigated the interplay between S12 mutations and 16S rRNA mutations in conferring aminoglycoside resistance. For instance, in M. smegmatis, it was shown that an S12 mutation did not significantly affect the drug susceptibility patterns of strains with A-site mutations in the 16S rRNA. researchgate.net In contrast, some research in E. coli has suggested that S12 mutations can modulate the level of resistance conferred by certain 16S rRNA mutations. researchgate.net While rpsL mutations are not a primary mechanism of this compound resistance, their potential to influence the effects of other resistance determinants warrants consideration.

The methylation of specific nucleotides within the 16S rRNA by methyltransferase enzymes is an increasingly recognized mechanism of high-level resistance to aminoglycosides. oup.commsu.ru This modification prevents the antibiotic from binding to its ribosomal target. oup.com

Two main families of 16S rRNA methyltransferases confer aminoglycoside resistance:

G1405 Methyltransferases: Enzymes like ArmA methylate the N7 position of guanine 1405 (m7G1405). asm.orgnih.gov This modification confers high-level resistance to 4,6-disubstituted aminoglycosides, which includes the kanamycin and gentamicin groups. nih.govoup.com

A1408 Methyltransferases: The second group of enzymes, such as NpmA, methylates the N1 position of adenine 1408 (m1A1408). asm.orgoup.com This modification results in broad-spectrum resistance that includes kanamycin but not gentamicin. oup.com The methylation at A1408 directly interferes with the binding of aminoglycosides to the A-site of the 16S rRNA. asm.org

These resistance methyltransferases are often encoded by plasmid-mediated genes, facilitating their dissemination among pathogenic bacteria. oup.comasm.org The presence of these enzymes can lead to high-level resistance to multiple clinically important aminoglycosides, posing a serious therapeutic challenge. oup.com Furthermore, it has been shown that the presence of these resistance methyltransferases can interfere with the function of endogenous methyltransferases that are important for ribosome function, potentially impacting bacterial fitness. nih.gov Interestingly, recent studies have also explored the role of secondary messengers like cyclic di-GMP in regulating rRNA methylation and ribosome assembly, suggesting complex regulatory networks that influence antibiotic tolerance. embopress.orgembopress.orgupc.edu

Ribosomal RNA Methylation as a Resistance Mechanism

Role of 23S rRNA Methyltransferases (e.g., RlmI, RlmE)

Ribosomal RNA (rRNA) methyltransferases are enzymes that play a crucial role in the post-transcriptional modification of rRNA. nih.gov These modifications can regulate ribosome function and, in many cases, confer resistance to antibiotics that target the ribosome. nih.govnih.govoup.com While many methyltransferases confer resistance by modifying the antibiotic binding site, thereby reducing drug affinity, some resistance mechanisms can arise from the absence of methylation. nih.govnih.gov

In Escherichia coli, there are 23 known ribosomal RNA methyltransferases. embopress.org Among these, RlmI and RlmE are 23S rRNA methyltransferases that have been identified as binding proteins for the bacterial second messenger cyclic di-GMP. embopress.orgembopress.orgupc.edu RlmI specifically methylates cytosine at position 1962 (m5C1962) of the 23S rRNA. embopress.org Under normal growth conditions, the depletion of RlmI does not appear to cause significant defects in ribosome assembly. embopress.org However, under the stress of kanamycin exposure, the absence of RlmI leads to the accumulation of abnormal ~45S ribosomal particles, indicating that RlmI plays a key role in the proper assembly of the 50S ribosomal subunit under antibiotic pressure. embopress.org

EnzymeTarget SiteFunction in Resistance
RlmI 23S rRNA (C1962)Plays a role in ribosomal assembly under kanamycin stress; its inhibition by c-di-GMP promotes tolerance. embopress.org
RlmE 23S rRNAIdentified as a c-di-GMP binding protein, suggesting a role in ribosome function and antibiotic response. embopress.orgupc.edu
Erm Methyltransferases 23S rRNA (A2058)Confer resistance to macrolides by modifying the antibiotic binding site. nih.govpnas.org
KsgA 16S rRNA (A1518, A1519)Absence of methylation confers resistance to kasugamycin. nih.gov
Influence of Cyclic Di-GMP on Ribosome Assembly and Kanamycin Tolerance

Cyclic diguanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that regulates a wide array of cellular processes. embopress.orgresearchgate.net Research has uncovered an unexpected role for c-di-GMP in promoting antibiotic tolerance by modulating ribosome assembly during kanamycin stress. embopress.orgembopress.org

Exposure of E. coli to kanamycin leads to a significant increase in intracellular c-di-GMP levels. upc.edu This elevated c-di-GMP then binds to the 23S rRNA methyltransferases RlmI and RlmE. embopress.orgupc.edu The binding of c-di-GMP to RlmI, specifically at residues R64, R103, G114, and K201, inhibits the enzyme's methylation activity by inducing the closure of its catalytic pocket. embopress.orgembopress.orgupc.edu This inhibition of RlmI impairs the proper assembly of the 50S ribosomal subunit in the presence of kanamycin. embopress.orgembopress.org Paradoxically, this impairment of ribosome assembly promotes bacterial tolerance to the antibiotic. embopress.orgresearchgate.net This regulatory pathway, where c-di-GMP inactivates RlmI to control ribosome assembly, represents a sophisticated bacterial stress response to survive antibiotic challenge. embopress.orgupc.edu

Efflux Pump Systems Mediating this compound Resistance

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. dovepress.commdpi.com This mechanism prevents the intracellular accumulation of the drug, thereby reducing its efficacy. Overexpression of these pumps is a common cause of multidrug resistance in Gram-negative bacteria. redalyc.org

Major Facilitator Superfamily (MFS) and Resistance-Nodulation-Division (RND) Systems

Bacteria utilize several families of efflux pumps, with the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family being prominent in conferring antibiotic resistance. dovepress.commdpi.commdpi.com

RND Family : This family is considered the most clinically significant in Gram-negative bacteria. dovepress.commdpi.com RND pumps, such as the well-studied AcrAB-TolC system in E. coli and AdeABC in Acinetobacter baumannii, are large, tripartite complexes that span the entire cell envelope. dovepress.comredalyc.orgnih.gov They function as proton-drug antiporters and are capable of expelling a broad spectrum of compounds, including aminoglycosides like kanamycin. dovepress.commdpi.com In E. coli, the RND pump AcrD has been specifically implicated in conferring adaptive resistance to kanamycin. redalyc.org

MFS Family : MFS pumps are also involved in multidrug resistance. mdpi.com However, they are generally considered less effective than RND pumps because they typically only transport substrates across the inner membrane into the periplasm, from where RND pumps may then complete the expulsion from the cell. redalyc.org

Molecular Interactions of Kanamycin with Outer Membrane Efflux Proteins (e.g., TolC)

TolC is the outer membrane protein component of the tripartite RND efflux systems in E. coli, including AcrAB-TolC. redalyc.orgfrontiersin.orgnih.gov It forms a channel through the outer membrane, acting as the final exit duct for extruded substrates. frontiersin.org Molecular docking and simulation studies have demonstrated that kanamycin can directly interact with TolC. frontiersin.orgnih.gov

This interaction is stabilized by multiple forces, including a significant number of hydrogen bonds, leading to the formation of a stable TolC-kanamycin complex. frontiersin.orgresearchgate.net The binding of kanamycin to specific amino acid residues within the active pocket of TolC induces a conformational change in the protein, causing it to transition from a closed to an open state, which facilitates the transport of the antibiotic out of the cell. frontiersin.orgfrontiersin.org This direct interaction highlights the role of TolC not just as a passive channel but as an active participant in the efflux of kanamycin. frontiersin.org

Interacting Residues in TolCInteraction Type
D371, Q38, N39, R390, Y362Hydrogen Bonding
D374, R367Salt Bridge Interactions

Table based on molecular docking studies of Kanamycin with E. coli TolC. frontiersin.org

Reduced Permeability of Bacterial Outer Membranes to this compound

The outer membrane of Gram-negative bacteria presents a formidable natural barrier, limiting the influx of many noxious substances, including antibiotics. nih.gov Reducing the permeability of this barrier is another effective strategy for antibiotic resistance. researchgate.netoup.com While it was traditionally thought that hydrophobic antibiotics primarily diffuse across the lipid bilayer, recent evidence has shown that porin channels are a critical entry route for aminoglycosides like kanamycin. nih.govchemrxiv.orgunica.it

Studies in E. coli have quantified the uptake of kanamycin across the major outer membrane porins, OmpF and OmpC. chemrxiv.orgunica.it These channels allow for the passage of approximately 10-20 kanamycin molecules per second under a 10 μM concentration gradient. researchgate.netunica.it The importance of this pathway is underscored by the observation that while the deletion of a single porin gene (ompF or ompC) has little effect on kanamycin susceptibility, the double deletion of both genes results in a statistically significant decrease in susceptibility. chemrxiv.orgunica.it This demonstrates that kanamycin utilizes both porins for entry and that a reduction in the number or function of these channels can contribute to resistance. unica.it

Genetic Dissemination of this compound Resistance Determinants

The rapid spread of antibiotic resistance is largely driven by the horizontal gene transfer (HGT) of resistance determinants. creative-diagnostics.commdpi.com Bacteria can exchange genetic material through mobile genetic elements such as plasmids, transposons, and bacteriophages. creative-diagnostics.comnih.govmdpi.com

Kanamycin resistance genes, such as the aminoglycoside phosphotransferase gene aph(3')-III, are frequently found on these mobile elements, facilitating their spread among different bacterial cells and even across species. creative-diagnostics.comnih.gov High-copy-number plasmids, such as those of the ColE1-type, have been identified as significant vectors for the transmission of aph genes among pathogenic Salmonella isolates. nih.gov Furthermore, bacteriophages have been shown to carry genes conferring resistance to kanamycin, among other antibiotics, acting as vectors for their dissemination in various environments, including the food chain. mdpi.com This efficient genetic dissemination ensures that resistance can emerge and spread rapidly within bacterial communities, posing a significant challenge to public health. creative-diagnostics.comwho.int

Horizontal Gene Transfer Mechanisms: Plasmids, Transposons, and Integrons

The rapid dissemination of this compound resistance among bacterial pathogens is primarily driven by horizontal gene transfer (HGT). This process allows for the acquisition of resistance determinants from other bacteria, enabling traits to propagate swiftly across different bacterial communities. creative-diagnostics.com The principal vehicles for this transfer are mobile genetic elements (MGEs), which include plasmids, transposons, and integrons. These elements can move within a single bacterial cell's genome or be transferred to another cell, often carrying a payload of one or more resistance genes.

Plasmids

Plasmids are extrachromosomal, self-replicating DNA molecules that are a cornerstone of HGT. nih.govreactgroup.org These circular DNA structures can be transferred between bacteria, even across species, through a process called conjugation. Plasmids frequently carry multiple antibiotic resistance genes, allowing bacteria to become resistant to several antibiotics simultaneously after acquiring a single plasmid. reactgroup.org

Research has demonstrated that plasmid-mediated transfer is a prevalent method for the spread of kanamycin resistance. creative-diagnostics.com For instance, studies on Campylobacter species isolated from clinical settings have shown that kanamycin resistance can be transferred between strains via conjugation, indicating it is mediated by a plasmid. journalagent.com In some cases, the kanamycin resistance marker was co-transferred with an ampicillin (B1664943) resistance marker, suggesting both genes reside on the same conjugative plasmid. journalagent.com Similarly, small, high-copy-number ColE1-like plasmids carrying kanamycin resistance genes have been identified in various Salmonella enterica serovars, highlighting their potential role in the transmission of resistance among enteric pathogens. nih.govnih.gov

Table 1: Examples of Plasmids Mediating Kanamycin Resistance

Plasmid Type/Name Kanamycin Resistance Gene(s) Bacterial Pathogen(s)
Conjugative Plasmid Kanamycin resistance marker (gene unspecified) Campylobacter jejuni, Campylobacter coli
ColE1-like Plasmids (e.g., pSNC3-Kan, pSe-Kan) aph gene family (e.g., within Tn602) Salmonella enterica serovars (e.g., Newport)

Transposons

Transposons, or "jumping genes," are segments of DNA capable of moving from one location to another within a cell's genome. mdpi.comscirp.org This mobility allows them to jump from a chromosome to a plasmid, or vice versa, facilitating the assembly and spread of resistance determinants. scirp.org Transposons often carry genes conferring resistance to antibiotics, including kanamycin. creative-diagnostics.comnih.gov

Several transposons have been implicated in the dissemination of kanamycin resistance. Tn5, for example, is a well-known composite transposon that carries a gene cassette conferring resistance to kanamycin and other antibiotics like neomycin. nih.govscirp.org Another example is Tn1545, which is known to carry the aphA3-III gene for kanamycin resistance alongside resistance genes for other antibiotics. nih.gov The formation of these transposons is a key step in the mobilization of resistance genes. For instance, the insertion sequence IS26 plays a significant role in forming transposons that carry various resistance genes, including the aphA1a gene for kanamycin resistance. asm.org These transposons can then integrate into plasmids, creating highly mobile multidrug-resistance modules. researchgate.net

Table 2: Key Transposons Carrying Kanamycin Resistance Genes

Transposon Kanamycin Resistance Gene Associated Bacterial Pathogen(s)
Tn5 neo (confers resistance to neomycin and kanamycin) Escherichia coli and other Gram-negative bacteria
Tn1545 aphA3-III Streptococcus pneumoniae
Tn2680 Aminoglycoside-3'-phosphotransferase (APH) Type I Originates from R plasmid in Enterobacteriaceae

Integrons

Integrons are genetic assembly platforms that capture and express mobile gene cassettes. researchgate.netnih.gov While integrons themselves are not inherently mobile, they are frequently located within transposons and on plasmids, which facilitates their horizontal transfer. mdpi.comfrontiersin.org The core structure of an integron includes an integrase gene (intI), a specific recombination site (attI), and a promoter (Pc) that drives the expression of the captured gene cassettes. nih.govmdpi.com

These elements are major contributors to the rise of multidrug resistance because they can acquire multiple gene cassettes, each typically encoding a single resistance gene. nih.govasm.org The pool of gene cassettes available for capture is extensive and includes determinants for resistance to aminoglycosides like kanamycin. mdpi.com Class 1 integrons are the most common type found in clinical isolates and are strongly associated with multidrug resistance. nih.govasm.org Gene cassettes such as aadB, which confers resistance to kanamycin and gentamicin, and various aadA cassettes are frequently found within these integrons in pathogens like Escherichia coli and Klebsiella pneumoniae. nih.govmdpi.com The presence of an integron on a mobile element creates a powerful system for accumulating and disseminating a wide array of resistance genes at once.

Table 3: Integron-Associated Kanamycin Resistance Gene Cassettes

Integron Class Kanamycin Resistance Gene Cassette Bacterial Pathogen(s)
Class 1 aadB Enterobacteriaceae (e.g., E. coli)
Class 1 aadA family (e.g., aadA1, aadA2) Klebsiella pneumoniae, Salmonella spp., Enterobacteriaceae
Class 1 aphA1-IAB (also designated aph(3')-Ia) Salmonella spp.

Rational Design and Synthesis of Kanamycin C Derivatives for Resistance Overcoming

Semi-Synthetic Derivatization of Kanamycin (B1662678) C and its Precursors

Semi-synthetic modifications aim to alter the kanamycin scaffold to improve its stability against bacterial resistance mechanisms or to enhance its interaction with bacterial ribosomes.

Kanamycin B serves as a common precursor for synthesizing various kanamycin derivatives, including those with altered hydroxyl groups. The synthesis of 3'-deoxykanamycin C and 3',4'-dideoxythis compound from kanamycin B derivatives has been a significant area of research. These deoxy derivatives are designed to resist inactivation by specific aminoglycoside-modifying enzymes, particularly phosphotransferases that target the 3'-hydroxyl group.

For instance, 3',4'-dideoxykanamycin B (dibekacin) has been synthesized from kanamycin B through multi-step chemical transformations involving protection of amino groups, formation of double bonds at the 3' and 4' positions, and subsequent reduction and deprotection jst.go.jpoup.comnih.govoup.comoup.com. These deoxy modifications aim to prevent enzymatic phosphorylation at the 3'-OH, a common resistance mechanism creative-diagnostics.comnih.govmdpi.comasm.orgnih.govclockss.org. This compound itself possesses a hydroxyl group at the 6'-position, which confers a degree of resistance to N-acetylation by AAC(6') enzymes compared to kanamycin B, which has an amino group at this position asm.orgmicrobialcell.com. The synthesis of this compound derivatives often involves strategies to further enhance resistance to other AMEs google.com.

Beyond deoxygenation, various other chemical modifications have been explored to enhance the activity of kanamycin derivatives against resistant strains. These include modifications at different positions of the aminoglycoside scaffold to evade enzymatic inactivation or improve ribosomal binding.

N-Acylation: The introduction of acyl groups, such as the 1-N-(4-amino-2-hydroxybutyryl) moiety found in amikacin (B45834) and arbekacin, has proven effective in overcoming resistance mediated by certain aminoglycoside-modifying enzymes, particularly AAC(2') and AAC(3') mdpi.comresearchgate.netresearchgate.net. Arbekacin, a semi-synthetic derivative of kanamycin B, was rationally designed to resist enzymatic phosphorylation and acetylation, demonstrating efficacy against methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net.

Modifications at the 6''-position: Alterations at the 6''-hydroxyl group of kanamycin A have been investigated, with some derivatives showing improved activity against resistant strains, including those with mutations in the fusA gene (encoding EF-G) mdpi.com. Introducing protonatable groups at the 6''-position has been identified as a promising strategy mdpi.com.

Deamination and other structural alterations: Modifications such as deamination or the introduction of halogen atoms (e.g., fluorine) at various positions have also been pursued to reduce susceptibility to AMEs mdpi.comasm.orgnih.gov. For instance, modifications at the 3''-amino group of kanamycin A have yielded derivatives that maintain antibiotic activity against strains expressing common AMEs like acetyltransferases and nucleotidyltransferases nih.gov.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Understanding how structural features influence kanamycin's interaction with the ribosome and its susceptibility to enzymatic modification is crucial for rational drug design.

The interaction of aminoglycosides with the bacterial ribosome, specifically the decoding site of the 16S rRNA, is central to their mechanism of action drugbank.com. SAR studies have highlighted the importance of specific functional groups:

2' and 6' Substituents: The 2'-amino group in kanamycin A plays a role in forming an intramolecular hydrogen bond with the O5 of ring II, influencing the relative orientation of the rings. This interaction becomes critical for activity when a 6'-hydroxyl substituent is present researchgate.netnih.govuzh.chnih.gov. The 6'-position is a primary target for N-acetyltransferases (AACs), with the amino group in kanamycin B being readily acetylated, leading to inactivation creative-diagnostics.comnih.govmdpi.comasm.orgnih.govasm.orgmicrobialcell.comasm.org. This compound's 6'-hydroxyl group offers some protection against these enzymes microbialcell.com. Modifications at the 2'-position have also been explored, with some derivatives showing improved activity against specific resistant strains mdpi.com.

The efficacy of kanamycin derivatives against resistant bacteria is directly linked to their ability to evade AMEs and maintain ribosomal binding.

Deoxy Derivatives: 3'-deoxy and 3',4'-dideoxy derivatives of kanamycin have demonstrated enhanced activity against bacteria producing phosphotransferases jst.go.jpoup.comnih.govoup.comoup.comgoogle.com. Dibekacin (B1670413) (3',4'-dideoxykanamycin B) exhibits broad-spectrum activity, including against resistant strains of Pseudomonas aeruginosa nih.gov.

Enzyme-Resistant Modifications: Derivatives like arbekacin, with modifications designed to resist acetylation and phosphorylation, show potent activity against strains that are resistant to parent kanamycin researchgate.netresearchgate.net. The modification of the 3''-amino group in kanamycin A has also led to derivatives that retain activity against strains expressing common AMEs nih.gov.

Table 1: Impact of Structural Modifications on Kanamycin Activity Against Resistant Bacteria

Modification TypePosition(s) ModifiedExample Derivative(s)Resistance Mechanism OvercomeCitation(s)
Deoxygenation3', 4'3',4'-dideoxykanamycin B (Dibekacin)APH(3'), APH(2'') jst.go.jpoup.comnih.govoup.comoup.comgoogle.com
6'-Hydroxyl substitution (vs. 6'-amino)6'This compoundAAC(6') (partial resistance) asm.orgmicrobialcell.com
N-Acylation1-NArbekacin, AmikacinAAC(2'), AAC(3'), APH(3') mdpi.comresearchgate.netresearchgate.net
3''-Amino group modification3''Kanamycin A derivativesAAC(3''), ANT(3'') nih.gov
6''-Hydroxyl modification6''Kanamycin A derivativesReduced susceptibility to EF-G mutations, enhanced activity mdpi.com
Introduction of Fluorine3', 4', 2'', 6''Fluorinated Kanamycin derivativesResistance to specific AMEs (e.g., ANT(2''), APH(3'), AAC(3')) asm.orgnih.gov

Development of Inhibitors for this compound Modifying Enzymes

An alternative strategy to designing resistant derivatives is to develop small molecules that inhibit the aminoglycoside-modifying enzymes themselves. This approach aims to restore the efficacy of existing kanamycin by preventing its inactivation.

Research has focused on designing inhibitors that mimic the substrates or transition states of AMEs. For example, bi-substrate analogs and specific inhibitors targeting enzymes like AAC(6') and APH(3') have been synthesized nih.govmdpi.comnih.gov. The crystallographic structure of AAC(6')-Ii in complex with kanamycin B-CoA has provided valuable insights for designing chemical inhibitors nih.govmdpi.com. By blocking the activity of these enzymes, the structural integrity and antibacterial function of this compound and its analogs can be preserved, thereby overcoming resistance.

Compound List

this compound

Kanamycin B

3'-deoxythis compound

3',4'-dideoxythis compound

3',4'-dideoxykanamycin B (Dibekacin)

Arbekacin

Amikacin

Tobramycin (B1681333)

Gentamicin (B1671437) C

Arbekacin product (enzymatically 2'-N-acetylated)

Advanced Analytical Methodologies for Kanamycin C Research

Chromatographic Techniques for Kanamycin (B1662678) C Detection and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analysis of Kanamycin, including its C congener. Due to the polar nature and lack of strong chromophores in Kanamycin molecules, derivatization is frequently employed to enhance detectability and chromatographic performance.

HPLC coupled with various detectors offers robust capabilities for separating and quantifying Kanamycin C from complex mixtures and matrices. Kanamycin A, B, C, and D can be chromatographically separated, allowing for the distinct analysis of this compound proquest.com.

UV/Fluorescence Detection: Kanamycin derivatives are commonly analyzed using UV or fluorescence detection. Pre-column derivatization agents such as 9-fluorenylmethylchloroformate (FMOC-Cl) react with Kanamycin to form fluorescent derivatives, typically detected with excitation at 268 nm and emission at 318 nm proquest.com. Alternatively, reagents like 1-naphthyl isothiocyanate (NITC) can be used for UV detection at 230 nm proquest.com. Post-column derivatization with o-phthalaldehyde (B127526) (OPA) is another effective strategy for fluorescence detection, with excitation at 355 nm and emission at 415 nm proquest.com. Direct UV detection at 205 nm is also feasible, often utilizing ion-pairing agents or borate (B1201080) complexation to improve retention and separation proquest.comjapsonline.commdpi.com.

Evaporative Light Scattering Detector (ELSD): HPLC coupled with ELSD is employed for the determination of Kanamycin sulfate (B86663) injections, offering a detection method that is less dependent on chromophores ingentaconnect.com.

Pulsed Electrochemical Detection (PED): The United States Pharmacopoeia includes methods employing HPLC with PED for Kanamycin analysis, highlighting its utility in quality control proquest.com.

Mass Spectrometry (MS): Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) provides high specificity and sensitivity for Kanamycin detection in biological samples like plasma and milk longdom.orgresearchgate.netvetdergikafkas.orguwc.ac.za. LC-MS/MS methods have demonstrated excellent linearity, with reported detection limits as low as 0.06 µg/mL and quantification limits of 0.15 µg/mL in plasma samples longdom.orguwc.ac.za.

Table 1: HPLC Techniques for Kanamycin Detection

TechniqueDerivatization Agent (if applicable)Detection Method/WavelengthColumn TypeLOD/LOQ (Example)MatrixReference
HPLC-UVCNBFUV @ 245 nmC18Not specifiedSoil proquest.com
HPLC-FluorescenceFMOC-ClFluorescence (Ex: 268 nm, Em: 318 nm)C8, C18LOD: 0.01 µg/mL (plasma)Plasma, Swine Tissue proquest.com
HPLC-FluorescenceOPAFluorescence (Ex: 355 nm, Em: 415 nm)C8, C18LOD: 0.2 mg/L (pig feeds)Pig feeds proquest.com
HPLC-UVBorate complexationUV @ 205 nmC18Not specifiedVarious proquest.com
HPLC-UVNone (Ion-pairing)UV @ 205 nmC18Not specifiedNanoparticle formulation japsonline.com
HPLC-ELSDNoneELSDC18Not specifiedInjection ingentaconnect.com
LC-MS/MSNoneMS/MSC18 (e.g., Atlantis)LOD: 0.06 µg/mL, LOQ: 0.15 µg/mLPlasma, Milk longdom.orgvetdergikafkas.orguwc.ac.za

Effective sample preparation is critical for removing interfering substances and concentrating this compound from complex matrices such as biological fluids, tissues, and food products.

Protein Precipitation: Common methods involve the use of acetonitrile (B52724), acidified methanol, or trichloroacetic acid (TCA) to precipitate proteins. For instance, acetonitrile in human plasma yielded recoveries between 92.3% and 100.8% proquest.com. TCA precipitation is widely used in ELISA kits and for sample cleanup in various matrices, with recoveries often exceeding 90% proquest.comassaygenie.comcaymanchem.com.

Liquid-Liquid Extraction (LLE) and Dispersive LLE (DLLME): LLE techniques, including defatting steps with hexane, have been employed for samples like veal muscle proquest.comnih.gov. More advanced methods like Dispersive Liquid-Liquid Microextraction based on Solidification of Floating Organic Droplet (DLLME-SFO) offer high extraction efficiency, reduced solvent consumption, and improved enrichment factors, with recoveries ranging from 90% to over 100% in wastewater and soil samples proquest.comnih.gov.

Solid-Phase Extraction (SPE): SPE, utilizing various sorbent materials such as cation exchangers or mixed-mode phases, is a standard technique for extracting and purifying kanamycin from diverse samples, enhancing the purity of the analyte before chromatographic analysis proquest.comnih.govresearchgate.net.

Immunological Assays for Kanamycin Detection and Characterization

Immunological methods, particularly Enzyme-Linked Immunosorbent Assays (ELISA) and immunochromatographic assays, offer sensitive and specific means for detecting Kanamycin, including its congeners. These assays typically rely on monoclonal antibodies with high specificity for Kanamycin, showing minimal cross-reactivity with other aminoglycosides nih.govresearchgate.net.

Competitive direct ELISA formats have been developed with detection limits as low as 1.0-1.4 ng/mL in biological fluids nih.gov. Commercially available ELISA kits report sensitivities ranging from 0.3 ppb (ng/mL) to 0.5 ng/mL, with assay ranges typically spanning from 0.5 to 100 ng/mL assaygenie.comcaymanchem.commybiosource.comcreative-diagnostics.comabcam.com. These kits are validated for various matrices, including milk, egg, and tissue homogenates, with reported sample recovery rates often within the 90-100% range assaygenie.comcaymanchem.comcreative-diagnostics.com.

Table 2: Immunological Assays for Kanamycin Detection

Assay TypeSensitivityDetection Limit (Typical)Cross-Reactivity (Examples)MatrixReference
Competitive Direct ELISA1.1 ng/mL (PBS)1.0-1.4 ng/mLKanamycin: 100%PBS, Plasma, Milk nih.gov
Immunochromatographic Assay6-8 ng/mL6-8 ng/mLKanamycin: 100%PBS, Plasma, Milk nih.gov
Kanamycin ELISA Kit (Cayman)~1 ng/mL0.16-100 ng/mLNot specifiedMilk, Egg, Tissue homogenates caymanchem.com
Kanamycin ELISA Kit (Assay Genie)0.3 ppb (ng/mL)10 ppb (Meat/Milk)Other aminoglycosides: <0.1%Meat, Milk, Honey assaygenie.com
Kanamycin ELISA Kit (Abcam)0.5 ppb (ng/mL)0.5-40.5 ppbGentamycin, Streptomycin: <0.1%Tissue, Milk abcam.com
Modified Tobramycin (B1681333) ImmunoassayNot specified0.3-80.0 mg/LOther antimicrobials: NoneSerum asm.org

Spectroscopic and Calorimetric Approaches in this compound Binding Studies

Spectroscopic and calorimetric techniques are invaluable for investigating the molecular interactions of this compound, such as its binding to biological targets like DNA or proteins.

While specific studies detailing this compound binding interactions using Proton Nuclear Magnetic Resonance (NMR) were not extensively found in the provided snippets, NMR spectroscopy is a powerful tool for elucidating the structural basis of molecular recognition. It can provide detailed information on the binding interface, conformational changes, and binding affinities by analyzing chemical shift perturbations and relaxation dynamics of both the ligand (this compound) and the target molecule.

Fluorescence spectroscopy and Isothermal Titration Calorimetry (ITC) are widely used to quantify the thermodynamics of binding interactions.

Fluorescence Spectroscopy: Kanamycin has been observed to cause concentration-dependent fluorescence quenching with a blue shift when binding to proteins like TolC, indicating interaction and conformational changes nih.gov. Novel fluorescent aptasensors utilizing gold nanoparticles have also been developed for sensitive and selective Kanamycin detection, exploiting fluorescence burst characteristics nih.govrsc.org.

Isothermal Titration Calorimetry (ITC): ITC is a label-free technique that directly measures the heat changes associated with binding events, providing comprehensive thermodynamic parameters such as binding constant (Ka), enthalpy change (ΔH), entropy change (ΔS), and binding stoichiometry (N). ITC studies have shown that kanamycin binding to calf thymus DNA is enthalpically favored with a small entropic contribution, yielding a binding constant of approximately 104 M−1 x-mol.net. Similarly, kanamycin binding to the TolC protein has been characterized by ITC, revealing an entropy-driven process with a single binding site nih.gov. ITC has also been applied to study the interactions of kanamycin B with enzymes like kanamycin B dioxygenase (KanJ) rcsb.orgresearchgate.net.

Table 3: Spectroscopic and Calorimetric Binding Studies

TechniqueTarget (Example)Binding Parameters ReportedKey FindingsReference
Fluorescence SpectroscopyTolC proteinFluorescence quenching, blue shiftKanamycin binding causes concentration-dependent fluorescence quenching and a blue shift, indicating interaction and conformational changes. nih.gov
Fluorescence AptasensorKanamycinFluorescence intensitySignal-on fluorescent aptasensor for sensitive and selective detection of kanamycin. nih.govrsc.org
ITCCalf thymus DNAKa ~104 M−1, ΔH, ΔSBinding is enthalpically favored with a small entropic change. x-mol.net
ITCTolC proteinKa, ΔH, ΔS, N (Binding stoichiometry)Entropy-driven binding process with a single binding site. nih.gov
ITCKanamycin B dioxygenase (KanJ)Not specified (used to explain substrate specificity)Used to explain substrate specificity of the enzyme. rcsb.orgresearchgate.net

Circular Dichroism (CD) for Conformational Change Analysis

Research has utilized CD spectroscopy to study the interaction of kanamycin with proteins, such as the Escherichia coli outer membrane protein TolC frontiersin.orgnih.gov. Studies monitoring the conformational changes of TolC upon kanamycin binding revealed insignificant alterations in the α-helix and β-sheet content, suggesting that the primary structural elements remained largely intact. However, changes were observed in the tertiary structure, indicating that kanamycin's interaction induced subtle but significant rearrangements within the protein frontiersin.orgnih.gov. These findings correlate with molecular dynamics simulation results, suggesting that hydrogen bonding and other interactions stabilize the TolC-kanamycin complex frontiersin.org.

In the context of aptamer research, CD spectroscopy has been used to confirm the conformational state of kanamycin aptamers. For instance, a kanamycin aptamer (KBA) was shown to form stable G-quadruplex structures, characterized by specific positive and negative peaks in its CD spectrum. However, the addition of kanamycin did not induce significant changes in the amplitude or peak wavelengths of these spectra, suggesting that while the aptamer maintains its G-quadruplex conformation, kanamycin binding might not drastically alter this specific structural feature in that particular assay rsc.org. Conversely, in other aptasensor designs, larger target-binding-associated conformational changes were observed between 260 and 280 nm, indicating that kanamycin binding can induce discernible structural alterations in aptamers, which can be crucial for sensor sensitivity researchgate.net.

Molecular Modeling and Simulation in this compound Research

Molecular modeling and simulation techniques offer a computational lens through which to examine the intricate interactions of this compound with its biological targets and to predict its behavior in various biological contexts. These methods are invaluable for understanding drug-target binding, predicting efficacy, and exploring resistance mechanisms.

Molecular Docking and Molecular Dynamics Simulations of this compound Interactions with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are widely employed to predict and analyze the binding modes and affinities of this compound with its targets. These techniques provide atomic-level insights into the interactions driving drug efficacy and specificity.

Interactions with Efflux Proteins: Studies have employed molecular docking to investigate kanamycin's interaction with the Escherichia coli outer membrane protein TolC, a key component of multidrug efflux pumps frontiersin.orgnih.gov. Docking results indicated that kanamycin exhibits a strong binding affinity towards TolC, with a calculated free energy of -6.5 kcal/mol, suggesting a competitive binding interaction frontiersin.orgnih.gov. Molecular dynamics simulations further supported these findings, revealing structural fluctuations and conformational changes at the atomic level upon kanamycin binding, stabilized by hydrogen bonding and other interactions frontiersin.orgnih.gov. These simulations help elucidate how kanamycin might interact with efflux pumps, potentially influencing its cellular accumulation and efficacy.

Interactions with G-Quadruplexes: Molecular docking and MD simulations have also been used to explore kanamycin's potential to bind with G-quadruplex (G4) DNA structures mdpi.com. These studies revealed that kanamycin can bind to various G4 structures, including parallel and hybrid G4 topologies, with favorable interactions mdpi.com. MD simulations indicated that kanamycin can induce conformational changes in G4 structures, with varying degrees of stability observed across different G4 models. For instance, complexes with c-kit*, Bcl-2, c-kit2, and c-myc G4s showed more stable interactions compared to others, suggesting that kanamycin's ability to modulate G4 dynamics could be a mechanism of action extending beyond its primary ribosomal target mdpi.com. The calculated binding free energies (ΔGbind) ranged from -43.81 to -64.71 kcal/mol, with Coulombic interactions being a primary driving force mdpi.com.

Interactions with Resistance Enzymes: Molecular docking has been applied to study the interaction of kanamycin with aminoglycoside-modifying enzymes, such as aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) biorxiv.orgacs.orgfrontiersin.org. By docking kanamycin into the active site of AAC(6′)-Ib, researchers aim to understand the structural basis of resistance. These studies help identify key residues involved in binding and provide a foundation for designing inhibitors that can overcome enzymatic inactivation of kanamycin biorxiv.orgfrontiersin.org. For example, docking studies using the crystal structure of AAC(6′)-Ib complexed with this compound were performed to identify potential inhibitors, with specific residues like W49, Y65, and E73 highlighted as crucial for binding biorxiv.org.

Interactions with Viral Targets: In the context of viral infections, molecular docking has been explored to assess kanamycin's potential repurposing against targets like the SARS-CoV-2 main protease researchgate.net. These studies aim to identify if kanamycin or its derivatives can inhibit viral replication, although its primary role is antibacterial.

Computational Approaches for Predicting Structure-Activity Relationships and Resistance Profiles

Computational methods are crucial for predicting structure-activity relationships (SAR) and understanding the development of antibiotic resistance profiles for this compound.

Perspectives and Future Directions in Kanamycin C Research

Exploring Novel Biosynthetic Pathways and Engineering Strategies for Kanamycin (B1662678) C Analogues

The biosynthesis of kanamycin, primarily carried out by Streptomyces kanamyceticus, involves a complex series of enzymatic steps encoded by a dedicated gene cluster. Recent research has elucidated key pathways and identified specific enzymes that are crucial for the production of kanamycin A and B, as well as potential analogues. For instance, it has been established that kanamycin A is derived from kanamycin B through the action of KanJ (kanamycin B dioxygenase) and KanK plos.orgnih.govresearchgate.net. This understanding has paved the way for metabolic engineering strategies aimed at optimizing the production of specific kanamycin components or generating novel derivatives.

Genetic engineering approaches, including gene disruption and overexpression, have proven effective in modulating kanamycin yields. For example, disruption of the kanJ gene has led to a twelve-fold increase in kanamycin B production, while overexpressing kanJ and kanK has resulted in a 54% reduction in kanamycin B byproduct, thereby improving kanamycin A purity plos.orgnih.govresearchgate.net. Furthermore, the identification of glycosyltransferases such as KanM1, KanM2, KanF, and KanE, which are involved in the formation of parallel biosynthetic pathways, offers opportunities for glycosyltransferase exchange. This strategy can alter metabolic flux and enable the synthesis of new, potentially more potent, aminoglycoside analogues researchgate.netresearchgate.netnih.gov. Combinatorial biosynthesis, by manipulating these biosynthetic gene clusters, represents a powerful tool for generating structural diversity and discovering novel compounds that can circumvent existing resistance mechanisms nih.govresearchgate.net.

Table 1: Key Genes in Kanamycin Biosynthesis and Engineering Strategies

Gene/EnzymeRole in BiosynthesisEngineering Strategy/FindingReference(s)
KanJKanamycin B dioxygenase; converts Kanamycin B to Kanamycin ADisruption leads to a 12-fold increase in Kanamycin B yield plos.orgnih.govresearchgate.net. plos.orgnih.govresearchgate.net
KanKCatalyzes the conversion of Kanamycin B to Kanamycin ADisruption leads to a 12-fold increase in Kanamycin B yield plos.orgnih.govresearchgate.net. plos.orgnih.govresearchgate.net
KanJ & KanKCatalyze the conversion of Kanamycin B to Kanamycin AOverexpression reduces Kanamycin B yield by 54%, improving Kanamycin A purity plos.orgnih.govresearchgate.net. plos.orgnih.govresearchgate.net
KanM1, KanM2, KanF, KanEGlycosyltransferases involved in parallel biosynthetic pathwaysGlycosyltransferase exchange can alter flux and enable the synthesis of novel analogues researchgate.netresearchgate.netnih.gov. researchgate.netresearchgate.netnih.gov
KanA2-deoxy-scyllo-inosose synthaseInvolved in the biosynthesis of 2-deoxystreptamine (B1221613) (DOS), a core component of kanamycin devibasnet.com. devibasnet.com

Addressing Emerging Kanamycin C Resistance Mechanisms Through Mechanistic Studies

Bacterial resistance to kanamycin is a growing concern, driven by several well-characterized and emerging mechanisms. Mechanistic studies are crucial for understanding how bacteria evade the effects of this antibiotic, thereby informing the development of strategies to combat resistance.

Enzymatic Inactivation: The most prevalent mechanism involves aminoglycoside-modifying enzymes (AMEs), which chemically alter kanamycin, rendering it inactive. These enzymes include aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs) creative-diagnostics.comresearchgate.netasm.org. For example, the aph(3')-Ia gene encodes an aminoglycoside acetyltransferase that inactivates kanamycin by adding an acetyl group, preventing its binding to the ribosome creative-diagnostics.com. ANT(4') enzymes catalyze the nucleotidyl transfer to kanamycin, a key inactivation step csic.esfrontiersin.orgresearchgate.net.

Ribosomal Modification: Bacteria can also develop resistance by altering the antibiotic's target, the bacterial ribosome. Mutations in the 16S ribosomal RNA (rRNA) gene, particularly at positions like A1408, C1409, and G1491, can disrupt kanamycin's binding affinity nih.govresearchgate.net. Furthermore, the emergence of ribosomal RNA methyltransferases (RMTases), such as RmtA, ArmA, RmtB, and RmtD, which methylate rRNA, poses a significant threat by conferring high-level resistance to multiple aminoglycosides nih.govfrontiersin.orgplos.org.

Efflux Pumps and Other Mechanisms: Efflux pump systems, particularly those belonging to the Major Facilitator Superfamily (MFS) and Resistance-Nodulation-Division (RND) family, can actively transport kanamycin out of bacterial cells, reducing its intracellular concentration and efficacy creative-diagnostics.com. Additionally, changes in outer membrane permeability can act as a barrier to kanamycin uptake oup.com. Emerging research also points to the role of secondary messengers like cyclic diguanosine monophosphate (c-di-GMP) in modulating ribosome assembly and potentially promoting antibiotic tolerance by inhibiting rRNA methyltransferases such as RlmI embopress.orgnih.gov.

Table 2: Mechanisms of Kanamycin Resistance and Associated Genetic Factors

Mechanism CategorySpecific Mechanism/Enzyme/GeneMode of ActionResearch Findings/ImplicationsReference(s)
Enzymatic InactivationAminoglycoside acetyltransferases (AAC), e.g., aac(6') genesAcetylation of amino or hydroxyl groups, preventing ribosomal bindingAAC enzymes are frequently detected and can confer resistance to multiple aminoglycosides researchgate.netasm.org. creative-diagnostics.comresearchgate.netasm.org
Aminoglycoside phosphotransferases (APH), e.g., aph(3')-IaPhosphorylation of hydroxyl groups, preventing ribosomal bindingAPH(3') enzymes are widespread and effectively inactivate kanamycin creative-diagnostics.comasm.orgasm.org. creative-diagnostics.comasm.orgasm.org
Aminoglycoside nucleotidyltransferases (ANT), e.g., ANT(4')Nucleotidyl transfer to hydroxyl groups, inactivating the drugANT(4') is known to be active against a broad spectrum of aminoglycosides csic.esfrontiersin.orgresearchgate.net. csic.esfrontiersin.orgresearchgate.net
Ribosomal ModificationMutations in 16S rRNA gene (e.g., A1408, C1409, G1491)Alter ribosome structure, reducing kanamycin binding affinitySpecific rRNA mutations confer resistance by preventing effective drug-target interaction creative-diagnostics.comnih.govresearchgate.netnih.gov. creative-diagnostics.comnih.govresearchgate.netnih.gov
rRNA Methyltransferases (RMTases), e.g., rmtB, armA, rmtDMethylation of rRNA, altering the drug binding siteRmtB is a predominant resistance gene in certain K. pneumoniae isolates, contributing to high-level aminoglycoside resistance frontiersin.orgplos.org. nih.govfrontiersin.orgplos.org
Efflux PumpsMajor Facilitator Superfamily (MFS) and RND family pumpsExpel kanamycin from bacterial cells, reducing intracellular concentrationThese pumps contribute to intrinsic resistance and reduce the antibiotic's effectiveness creative-diagnostics.comoup.com. creative-diagnostics.comoup.com
Other Mechanismsc-di-GMP regulation of RlmIc-di-GMP inhibits rRNA methyltransferase RlmI, potentially promoting toleranceModulates ribosome assembly under antibiotic stress conditions embopress.orgnih.gov. embopress.orgnih.gov

Innovative Approaches for this compound Derivative Development with Broadened Efficacy

To overcome the limitations imposed by resistance mechanisms and to enhance therapeutic utility, innovative approaches in medicinal chemistry and semi-synthesis are continuously being explored for kanamycin. The development of derivatives aims to create compounds that evade inactivation by AMEs or exhibit improved activity against resistant strains.

A significant advancement in this area was the development of amikacin (B45834), a semi-synthetic derivative of kanamycin A. Amikacin is produced by acylating kanamycin A at the C-1 position with an (S)-4-amino-2-hydroxybutyryl (AHB) group, which renders it refractory to many common aminoglycoside-modifying enzymes asm.orgmdpi.comnih.gov. Other notable semi-synthetic derivatives include tobramycin (B1681333) (3′-deoxy-kanamycin B) and dibekacin (B1670413) (3′,4′-dideoxy-kanamycin B), both designed to resist specific enzymatic inactivation pathways mdpi.com. Arbekacin, another semi-synthetic derivative, has demonstrated a broad spectrum of activity and notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) asm.orgnih.gov.

Research is also investigating modifications at other positions, such as the 6′-hydroxyl group of kanamycin A. Introducing small diamino-substituents at this position did not significantly alter antibacterial activity, but subsequent acylation led to a complete loss of activity. However, the incorporation of a guanidine (B92328) residue at the 6′-position has shown promise, improving activity against S. aureus nih.gov. Furthermore, combinatorial biosynthesis approaches, leveraging pathway engineering, offer a route to generate entirely novel aminoglycoside analogues with potentially superior efficacy and resistance-breaking capabilities nih.govresearchgate.net.

Q & A

Q. What is the molecular mechanism of Kanamycin C’s antibacterial action, and how can this be experimentally validated?

this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, inducing mRNA misreading and translational arrest . To validate this, researchers can:

  • Perform in vitro translation assays using purified ribosomes and fluorophore-labeled mRNA to quantify translational errors.
  • Use bacterial growth inhibition assays with ribosome profiling (e.g., via cryo-EM) to map binding sites .

Q. How can this compound be structurally distinguished from other kanamycin variants (e.g., Kanamycin A/B)?

Structural differentiation requires:

  • Spectroscopic techniques : NMR (e.g., 1^1H and 13^13C) to identify unique substituents, such as the 2-amino-2-deoxy-D-glucose moiety in this compound .
  • Synthetic route analysis : Chemical conversion pathways (e.g., Kanamycin B to C via deamination) can confirm structural relationships .

Advanced Research Questions

Q. How should researchers design experiments to determine the threshold concentration of this compound for selecting transgenic plant tissues?

  • Experimental design : Use a completely randomized block design with ≥3 biological replicates. For example, culture plant explants (e.g., cumin embryos) on media with this compound concentrations ranging from 0–200 mg/L .
  • Data analysis : Apply ANOVA with post-hoc tests (e.g., Duncan’s Multiple Range Test) to identify the minimum concentration causing significant chlorophyll degradation (≥95% explant mortality) .

Q. What methodological considerations are critical when studying the impact of this compound’s structural modifications on antibiotic resistance?

  • Gene overlap engineering : Construct synthetic operons (e.g., galK-kanR) to test how mutations in resistance genes (kanR) affect this compound susceptibility under selection pressure .
  • Resistance profiling : Use MIC assays with isogenic bacterial strains (e.g., E. coli HMS174) carrying modified plasmids (e.g., RP4 with inactivated kanR) to assess resistance stability .

Q. How can plasmid stability be optimized in bacterial systems using this compound selection markers?

  • Inducer-antibiotic synergy : Test combinations of IPTG (e.g., 0.1 mM) and this compound (0–50 μg/mL) to balance selection pressure and plasmid retention .
  • Red/ET recombination : Inactivate resistance genes in plasmids to study horizontal gene transfer dynamics under this compound pressure .

Q. What statistical approaches resolve contradictions in this compound efficacy data across experimental models?

  • Meta-analysis : Aggregate datasets from plant (e.g., cumin regeneration rates) and bacterial (e.g., MIC values) studies to identify confounding variables (e.g., tissue permeability, efflux pumps) .
  • Multivariate regression : Model dose-response curves with covariates (e.g., pH, temperature) to account for environmental variability .

Q. How do researchers determine appropriate this compound concentrations for bacterial mutant selection without inducing off-target effects?

  • Stepwise titration : Test this compound in 10 μg/mL increments (e.g., 0–100 μg/mL) on bacterial cultures (e.g., Streptococcus pneumoniae Δcps mutants) and monitor growth kinetics via OD600 .
  • Validation : Confirm selective pressure via PCR amplification of resistance genes (e.g., kanR) and phenotypic stability assays .

Methodological Resources

  • Structural analysis : Refer to synthetic protocols in J. Antibiot. (1977) for this compound derivatization .
  • Statistical guidance : Follow the Cochrane Handbook for systematic reviews and Clinical Chemistry’s guidelines for ANOVA/replication best practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kanamycin C
Reactant of Route 2
Kanamycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.